N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
Furan-based compounds are a class of organic compounds that contain a furan nucleus, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . They have widespread applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Synthesis Analysis
The synthesis of related compounds often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans .
Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .
Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis(diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds .
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on similar furan-2-yl-methylidene compounds, highlighting the versatility in creating a range of heterocyclic derivatives (El-Essawy & Rady, 2011).
- Role in Unexpected Reactions : The compound has been involved in unexpected reactions like ANRORC rearrangement and N-formylation, leading to the formation of complex structures, which are studied using HPLC/MS (Ledenyova et al., 2018).
Computational and Experimental Studies
- Computational and Vibrational Analysis : A related pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and analyzed through computational methods, offering insights into the molecular interactions and vibrational properties of similar compounds (Singh, Rawat & Sahu, 2014).
Biological Activities
- Antileukemic Activities : Furan derivatives have been evaluated for their antileukemic activities, offering a basis for exploring the biological potential of similar compounds (Earl & Townsend, 1979).
- Antibacterial, Antiurease, and Antioxidant Activities : Certain furan derivatives exhibit significant antibacterial, antiurease, and antioxidant properties, suggesting potential applications in these areas (Sokmen et al., 2014).
Chemical Transformations and Applications
- Synthesis of Heterocycles : The compound's structure allows for the synthesis of various heterocycles, expanding its applicability in chemical synthesis (Ergun et al., 2014).
- Formation of Complex Structures : The compound plays a role in forming complex structures like triazolo-s-tetrazines, showcasing its utility in creating advanced chemical entities (Sheremetev et al., 2012).
Mechanism of Action
While the specific mechanism of action for “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide” is not available, furan-based compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
While specific safety and hazard information for “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide” is not available, it’s important to note that furan-based compounds should be handled with care. For example, the median lethal dose for furfuryl alcohol, a furan derivative, ranges from 160 to 400 mg/kg (mouse or rabbit, oral) .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-14(11(2)22-18-10)15(20)16-5-6-19-9-12(8-17-19)13-4-3-7-21-13/h3-4,7-9H,5-6H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSGPSZJLRZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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